molecular formula C14H17BrN2O4 B13485483 1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13485483
M. Wt: 357.20 g/mol
InChI Key: REPZHEQRTFXNIR-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound with a complex structure It features a brominated phenyl ring substituted with ethoxyethoxy groups, attached to a diazinane-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple stepsThe final step involves the formation of the diazinane-2,4-dione core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy.

    1-[5-chloro-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione: Chlorine atom replaces the bromine atom.

    1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazine-2,4-dione: Variation in the diazinane core structure.

Uniqueness

1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and the presence of the diazinane-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.20 g/mol

IUPAC Name

1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H17BrN2O4/c1-2-20-7-8-21-12-4-3-10(15)9-11(12)17-6-5-13(18)16-14(17)19/h3-4,9H,2,5-8H2,1H3,(H,16,18,19)

InChI Key

REPZHEQRTFXNIR-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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